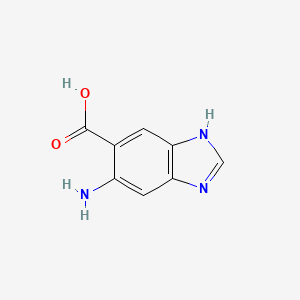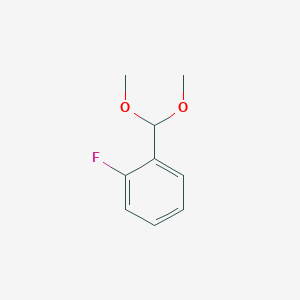
2-Fluorobenzaldehyde dimethyl acetal
概要
説明
2-Fluorobenzaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Dimethoxymethyl)-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Key Intermediates
1-(Dimethoxymethyl)-2-fluorobenzene is utilized in the synthesis of complex molecules. For example, it serves as a precursor in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis involves cross-coupling reactions and diazotization processes, highlighting its role in creating valuable compounds for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).
Photocatalytic Degradation Studies
The compound has been studied within the context of photocatalytic degradation of pollutants. Research on derivatives of 1-(Dimethoxymethyl)-2-fluorobenzene, like 1-2-dimethoxybenzene, has provided insights into the photocatalytic pathways and mechanisms involved in the degradation of aromatic and alicyclic pollutants in water. These studies contribute to understanding how such compounds can be used in environmental remediation and the treatment of polluted water sources (Pichat, 1997).
Crystal Structure Evaluations
The evaluation of metal(II) 2-fluorobenzoate complexes, which are related to 1-(Dimethoxymethyl)-2-fluorobenzene, has contributed to the understanding of crystal structures in various compounds. Such studies aid in predicting the behavior and interaction of fluorobenzene derivatives in complex formations, providing a foundation for future research in material science and chemistry (Öztürkkan & Necefoğlu, 2022).
Radiopharmaceutical Applications
In oncology, fluorobenzene derivatives, including those related to 1-(Dimethoxymethyl)-2-fluorobenzene, have been explored for their potential in positron emission tomography (PET) as radiopharmaceuticals. These applications demonstrate the compound's relevance in medical imaging and diagnostics, particularly in monitoring the proliferation of cancer cells and the effectiveness of anticancer treatments (Been, Suurmeijer, Cobben, Jager, Hoekstra, & Elsinga, 2004).
作用機序
Target of Action
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(Dimethoxymethyl)-2-fluorobenzene, is primarily used as a synthetic intermediate .
Mode of Action
The compound is known to participate in reactions involving nucleophilic addition . In the presence of an acid catalyst, it can react with alcohols to form acetals . This reaction is reversible and can be used to protect carbonyl groups during organic synthesis .
Biochemical Pathways
It’s worth noting that acetals, which can be formed from this compound, appear in the structures of many sugars . This suggests that the compound could potentially influence carbohydrate metabolism.
Result of Action
The compound’s ability to form acetals suggests that it could potentially influence the structure and function of biomolecules that contain these groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of acetals from this compound is facilitated by the presence of an acid catalyst and can be driven to completion by the removal of water .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The exact biochemical properties of 2-Fluorobenzaldehyde dimethyl acetal are not well-documented in the literature. It is known that fluorobenzaldehyde, a related compound, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It has been shown that 2-fluorobenzaldehyde can intercept reactive acetaldehyde at the pyruvate decarboxylase, forming 2-fluorophenylacetyl carbinol within a few seconds .
Molecular Mechanism
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. It has been shown that 2-fluorobenzaldehyde can be involved in the clearance of aldehyde in yeast, leading to altered selectivities compared to catalysis with the purified enzyme .
特性
IUPAC Name |
1-(dimethoxymethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDHBIBFZLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465579 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90470-67-0 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90470-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
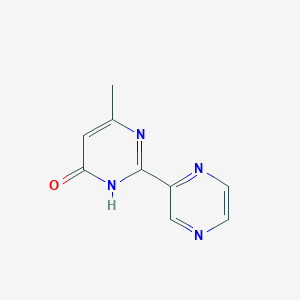
![2-[(Pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B3031895.png)
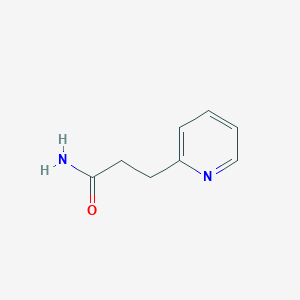

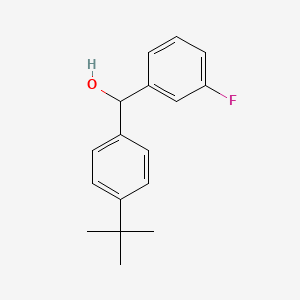
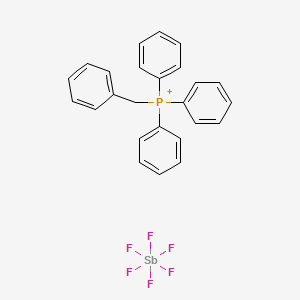
![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)
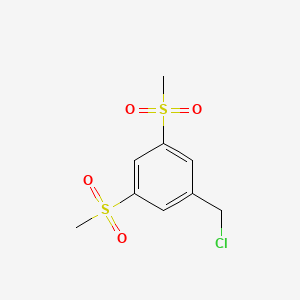


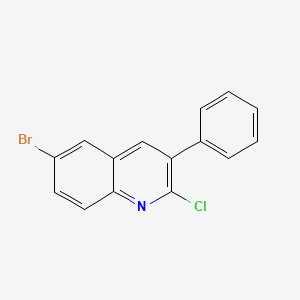
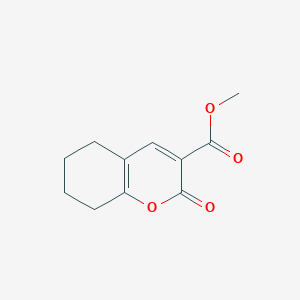
![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)
